3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenol
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Overview
Description
3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenol is a chemical compound that belongs to the class of furo[3,2-b]pyridine derivatives. These compounds are known for their versatile pharmacological properties and have been extensively studied for their potential therapeutic applications, particularly in medicinal chemistry .
Preparation Methods
The synthesis of 3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenol typically involves a multi-step process. One common synthetic route includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often involve the use of various reagents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic strategies with optimizations for large-scale production .
Chemical Reactions Analysis
3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding quinones, while reduction reactions can produce alcohol derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenol involves the disruption of key cellular signaling pathways. Molecular docking studies have revealed strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions suggest that the compound exerts its effects by modulating these pathways, leading to enhanced survival, resistance to apoptosis, and increased metastatic potential in cancer cells .
Comparison with Similar Compounds
3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenol can be compared with other similar compounds such as 3-(7-phenyl-furo[3,2-b]pyridin-2-yl)-phenol and (5-Chlorofuro[2,3-b]pyridin-2-yl)methanol . While these compounds share a similar core structure, this compound is unique due to its specific substitution pattern, which contributes to its distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C13H8ClNO2 |
---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
3-(7-chlorofuro[3,2-b]pyridin-2-yl)phenol |
InChI |
InChI=1S/C13H8ClNO2/c14-10-4-5-15-11-7-12(17-13(10)11)8-2-1-3-9(16)6-8/h1-7,16H |
InChI Key |
QPVLGXCOUFJLFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC3=NC=CC(=C3O2)Cl |
Origin of Product |
United States |
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